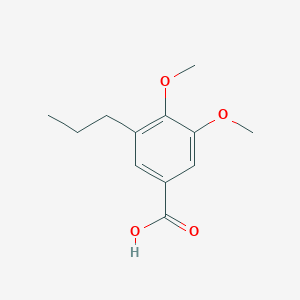

3,4-Dimethoxy-5-propylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dimethoxy-5-propylbenzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups at the 3 and 4 positions and a propyl group at the 5 position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-5-propylbenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and propyl bromide.

Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting propyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Purification: The final product, this compound, is purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxy-5-propylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Oxidation: Formation of ketones or more complex carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives.

Esterification: Formation of esters.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxy-5-propylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxy-5-propylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and propyl groups on the benzene ring can influence its binding affinity and specificity for these targets. The exact pathways involved in its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dimethoxybenzoic acid: Lacks the propyl group, which may affect its chemical and biological properties.

3,5-Dimethoxybenzoic acid: Has methoxy groups at different positions, leading to different reactivity.

4-Methoxybenzoic acid: Contains only one methoxy group, resulting in different chemical behavior.

Uniqueness

3,4-Dimethoxy-5-propylbenzoic acid is unique due to the specific arrangement of its functional groups

Biologische Aktivität

3,4-Dimethoxy-5-propylbenzoic acid (C₁₂H₁₆O₄) is a carboxylic acid notable for its presence in various plant species, including Goniothalamus amuyon and Spiraea formosana. This compound has garnered interest due to its diverse biological activities, including antioxidant properties and potential therapeutic applications. The following sections delve into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C₁₂H₁₆O₄

- Molecular Weight : Approximately 224.26 g/mol

- Functional Groups : Two methoxy groups (-OCH₃) and a propyl group (-C₃H₇) attached to a benzoic acid structure.

The presence of these substituents enhances the compound's solubility and bioactivity compared to other benzoic acids.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : This compound has been shown to scavenge free radicals, which can help mitigate oxidative stress in biological systems. Its antioxidant properties are attributed to the electron-donating capabilities of the methoxy groups.

- Antibacterial Properties : Preliminary studies suggest that this compound may inhibit bacterial growth by targeting lipid A biosynthesis in gram-negative bacteria. This mechanism increases the sensitivity of bacteria to other antibiotics .

- Cytotoxic Effects : Some studies have indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines, although specific data on its efficacy against various tumors remains limited .

Comparison with Similar Compounds

The following table summarizes this compound alongside similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₆O₄ | Antioxidant and antibacterial activity |

| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | Antioxidant properties |

| 4-n-Propylbenzoic Acid | C₁₀H₁₂O₂ | Lacks methoxy groups |

| 3-Hydroxy-4,5-dimethoxybenzoic Acid | C₉H₁₀O₅ | Hydroxyl groups replace propyl |

The unique combination of methoxy and propyl substituents in this compound enhances its solubility and overall bioactivity compared to other compounds.

Synthesis Methods

Several synthesis methods have been reported for producing this compound. These include:

- Electrophilic Aromatic Substitution : Utilizing methoxy groups to facilitate reactions on the aromatic ring.

- Refluxing with Propionic Acid Derivatives : This method allows for the introduction of the propyl group while maintaining the integrity of the benzoic acid structure.

Case Studies and Research Findings

While extensive research specifically targeting this compound is limited, some relevant studies highlight its potential:

- Antioxidant Studies : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cultured cells.

- Antibacterial Activity : A study evaluating various benzoic acid derivatives found that this compound displayed significant antibacterial activity against specific strains of gram-negative bacteria .

- Cytotoxicity in Cancer Research : Initial screenings indicated that this compound could inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms of action .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-5-propylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h6-7H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFWOYHORZAMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.